molecular formula C19H17Cl2FN2O2 B3657317 1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide

Cat. No.: B3657317
M. Wt: 395.3 g/mol
InChI Key: HZPWAVNIJHZFRE-UHFFFAOYSA-N
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Description

1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with dichlorophenyl and fluorophenyl groups. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

The synthesis of 1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with the dichlorophenyl and fluorophenyl groups. Common synthetic routes include:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Industrial Production: Industrial-scale production may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.

Chemical Reactions Analysis

1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the dichlorophenyl or fluorophenyl groups can be replaced with other substituents under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, solvents, and catalysts.

Scientific Research Applications

1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2,4-dichlorophenyl)carbonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[(2,4-dichlorophenyl)carbonyl]-N-phenylpiperidine-4-carboxamide: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-[(2,4-dichlorophenyl)carbonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide: The position of the fluorine atom is different, potentially leading to variations in its chemical and biological properties.

    1-[(2,4-dichlorophenyl)carbonyl]-N-(2-chlorophenyl)piperidine-4-carboxamide: Substitution of fluorine with chlorine, which may influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

1-(2,4-dichlorobenzoyl)-N-(2-fluorophenyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2FN2O2/c20-13-5-6-14(15(21)11-13)19(26)24-9-7-12(8-10-24)18(25)23-17-4-2-1-3-16(17)22/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPWAVNIJHZFRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2F)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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